N6022

Catalog No.
S548863
CAS No.
1208315-24-5
M.F
C24H22N4O3
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6022

CAS Number

1208315-24-5

Product Name

N6022

IUPAC Name

3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H22N4O3/c1-16-14-18(24(25)31)4-9-21(16)28-20(8-11-23(29)30)7-10-22(28)17-2-5-19(6-3-17)27-13-12-26-15-27/h2-7,9-10,12-15H,8,11H2,1H3,(H2,25,31)(H,29,30)

InChI Key

YVPGZQLRPAGKLA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

N6022; N-6022; N 6022.

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O

Description

The exact mass of the compound 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid is 414.16919 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The molecule possesses a heterocyclic ring structure, which is a common feature in many known kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer treatment and other diseases . Research could investigate if this compound has inhibitory effects on specific kinases.

  • Medicinal Chemistry

    The presence of functional groups like carboxylic acid and carbamoyl suggests potential for further modification and optimization of the molecule's properties for drug development. Medicinal chemists might explore modifications to improve factors like bioavailability and target selectivity .

  • Structural Biology

    Studying the interaction of this molecule with biological targets using techniques like X-ray crystallography could provide valuable insights into its potential mechanism of action and guide further drug development efforts .

N-6022 is a small molecule identified as a potent and reversible inhibitor of S-nitrosoglutathione reductase, commonly abbreviated as GSNOR. Its chemical formula is C24H22N4O3, and it has a molecular weight of approximately 414.46 g/mol. The compound has been primarily investigated for its potential therapeutic applications in treating asthma and cystic fibrosis, particularly due to its ability to modulate nitric oxide signaling pathways, which play a crucial role in inflammatory responses in these conditions .

N-6022 functions by inhibiting GSNOR, an enzyme that reduces S-nitrosoglutathione (GSNO) to glutathione and nitrogen monoxide. The inhibition of this enzyme leads to increased levels of GSNO, which can enhance the bioavailability of nitric oxide and potentially improve airway function in asthmatic patients. The half-maximal inhibitory concentration (IC50) for N-6022 is reported to be around 8 nM, indicating its high potency as an inhibitor .

In clinical studies, N-6022 has demonstrated promising biological activity related to bronchoprotection in patients with mild asthma. A study involving intravenous administration of N-6022 showed significant improvements in lung function metrics compared to placebo, suggesting its potential efficacy in reducing airway hyperresponsiveness . Furthermore, in vitro studies indicated that N-6022 enhances eosinophil apoptosis, which may contribute to its therapeutic effects in asthma characterized by eosinophilic inflammation .

The synthesis of N-6022 involves multi-step organic reactions that typically include the formation of the pyrrole ring structure and subsequent modifications to introduce functional groups such as carbamoyl and imidazolyl moieties. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach involves classical organic synthesis techniques including condensation reactions, cyclization, and functional group transformations .

N-6022 is primarily explored for its applications in treating respiratory conditions such as asthma and cystic fibrosis. Its role as a GSNOR inhibitor positions it as a novel therapeutic agent aimed at enhancing nitric oxide signaling, which could alleviate symptoms associated with these diseases. Additionally, ongoing research may uncover further applications in other inflammatory disorders where nitric oxide plays a significant role .

Interaction studies of N-6022 have focused on its pharmacokinetics and safety profile. Clinical trials have assessed its effects on lung function and inflammatory markers in asthmatic patients. The compound has been well-tolerated with manageable side effects, reinforcing its potential as a therapeutic option. Further investigations are warranted to explore its interactions with other medications commonly used in asthma management .

Several compounds share similarities with N-6022 regarding their mechanism of action or therapeutic applications. Here are some notable examples:

Compound NameMechanism of ActionTherapeutic UsesUnique Features
S-NitrosoglutathioneNatural substrate for GSNORCardiovascular diseasesEndogenous compound involved in nitric oxide signaling
CilomilastPhosphodiesterase inhibitorChronic obstructive pulmonary diseaseDual action on inflammation and smooth muscle relaxation
NitroglycerinNitric oxide donorAngina pectorisRapid vasodilatory effects
DexamethasoneCorticosteroidInflammatory conditionsBroad anti-inflammatory effects

N-6022's uniqueness lies in its specific targeting of GSNOR, making it a first-in-class compound with the potential for novel therapeutic strategies aimed at enhancing endogenous nitric oxide levels without direct administration of nitric oxide donors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

414.16919058 g/mol

Monoisotopic Mass

414.16919058 g/mol

Heavy Atom Count

31

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80LIU5P95D

Wikipedia

N-6022

Dates

Modify: 2023-08-15
1: Blonder JP, Mutka SC, Sun X, Qiu J, Green LH, Mehra NK, Boyanapalli R, Suniga M, Look K, Delany C, Richards JP, Looker D, Scoggin C, Rosenthal GJ. Pharmacologic inhibition of S-nitrosoglutathione reductase protects against experimental asthma in BALB/c mice through attenuation of both bronchoconstriction and inflammation. BMC Pulm Med. 2014 Jan 10;14:3. doi: 10.1186/1471-2466-14-3. PubMed PMID: 24405692; PubMed Central PMCID: PMC3893392.
2: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Blonder JP, Colagiovanni DB, Stout AM, Mutka SC, Richards JP, Rosenthal GJ. Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2338-42. doi: 10.1016/j.bmcl.2012.01.047. Epub 2012 Feb 2. PubMed PMID: 22342142.
3: Green LS, Chun LE, Patton AK, Sun X, Rosenthal GJ, Richards JP. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase. Biochemistry. 2012 Mar 13;51(10):2157-68. doi: 10.1021/bi201785u. Epub 2012 Feb 28. PubMed PMID: 22335564.
4: Colagiovanni DB, Drolet DW, Langlois-Forget E, Piché MP, Looker D, Rosenthal GJ. A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma. Regul Toxicol Pharmacol. 2012 Feb;62(1):115-24. doi: 10.1016/j.yrtph.2011.12.012. Epub 2011 Dec 24. PubMed PMID: 22210450.
5: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Blonder JP, Colagiovanni DB, Mutka SC, Stout AM, Richards JP, Rosenthal GJ. Discovery of potent and novel S-nitrosoglutathione reductase inhibitors devoid of cytochrome P450 activities. Bioorg Med Chem Lett. 2011 Oct 1;21(19):5849-53. doi: 10.1016/j.bmcl.2011.07.103. Epub 2011 Aug 3. PubMed PMID: 21855338.
6: Sun X, Qiu J, Strong SA, Green LS, Wasley JW, Colagiovanni DB, Mutka SC, Blonder JP, Stout AM, Richards JP, Chun L, Rosenthal GJ. Structure-activity relationships of pyrrole based S-nitrosoglutathione reductase inhibitors: pyrrole regioisomers and propionic acid replacement. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3671-5. doi: 10.1016/j.bmcl.2011.04.086. Epub 2011 Apr 24. PubMed PMID: 21570838.

Explore Compound Types